N-Hydroxynaphthalimide

概述

描述

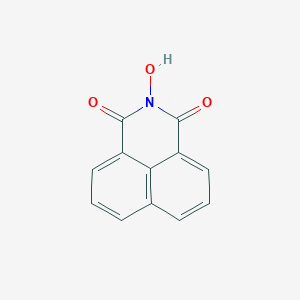

N-Hydroxynaphthalimide is an organic compound with the molecular formula C12H7NO3. It is a derivative of naphthalene and contains a hydroxyl group bonded to nitrogen within an intramolecular conjugated structure. This compound is known for its role as a catalyst in various organic reactions, particularly in oxidation processes.

准备方法

Synthetic Routes and Reaction Conditions: N-Hydroxynaphthalimide can be synthesized through several methods. One common approach involves the reaction of naphthalic anhydride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions in a solvent like water. After the reaction, the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure high purity of the final product.

化学反应分析

Oxidation Reactions

-

Aerobic Oxidation of Aldehydes : NHNPI is an effective catalyst in the aerobic oxidation of aldehydes, particularly when facilitated by microwave irradiation in an oxygen atmosphere . Microwave irradiation significantly increases the reaction rate, achieving almost complete aldehyde oxidation within one hour at 50 °C .

-

N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides : N-Hydroxyphthalimide (NHPI) can mediate the oxidation of sulfonamides to prepare sulfonylimines under mild conditions .

-

KA Oil Oxidation : N-Hydroxyphthalimide can be used as a catalyst in the oxidation of KA oil (a mixture of cyclohexanol and cyclohexanone) to prepare ε-caprolactam, avoiding the formation of undesirable by-products like ammonium sulfate .

-

Alkane Oxidation : Using molecular oxygen and N-Hydroxyphthalimide, alkanes can be oxidized to form alcohols; secondary alcohols can be oxidized to ketones; acetals to esters; and alkenes to epoxides .

-

Mechanistic Investigation of N-Hydroxyphthalimide Catalyzed Oxidation : A detailed study of the oxidation of benzylic centers using sodium chlorite and N-hydroxyphthalimide has been reported . Chlorine dioxide is identified as the active oxidant that oxidizes the N-hydroxyphthalimide anion to the phthalimide-N-oxyl radical, which abstracts a hydrogen atom from the substrate .

Baeyer-Villiger Reactions

NHNPI and N-hydroxytetraphenylphthalimide can catalyze the Baeyer-Villiger reaction under similar conditions as oxidation reactions, especially with microwave irradiation .

Reactions Forming Photoacids

Esters of N-hydroxyphthalimide and activated sulfonic acids, like trifluoromethanesulfonic anhydride or p-toluenesulfonyl chloride, can be used as photoacids. These split off protons during UV irradiation, which can be used for the targeted local degradation of acid-sensitive photoresists .

Reactions with Palladium(II) Acetate

N-hydroxyphthalimide can be converted with vinyl acetate in the presence of palladium(II) acetate to N-vinyloxyphthalimide, which is quantitatively hydrogenated to N-ethoxyphthalimide and subsequently O-ethylhydroxylamine .

Reactions with Aminoxyl Radical (PINO)

A variety of functional groups can be oxidized with the aminoxyl radical (phthalimide-N-oxyl, PINO) formed by the abstraction of a hydrogen atom from N-hydroxyphthalimide under gentle conditions .

Other Reactions

-

Active Ester Generation : N-hydroxyphthalimide can generate active esters for use in peptide synthesis .

-

Hydrolysis : Hydrolysis of N-hydroxyphthalimide by the addition of strong bases produces phthalic acid monohydroxamic acid by adding water across one of the carbon–nitrogen bonds .

-

Reactions with Nitrogen Dioxide : Alkanes are converted into nitroalkanes in the presence of nitrogen dioxide . Cyclohexane, for example, is converted at 70 °C with nitrogen dioxide/air into a mixture of nitrocyclohexane (70%), cyclohexyl nitrate (7%), and cyclohexanol (5%) .

科学研究应用

Catalytic Applications

Oxidation Reactions

NHNPI has been identified as an effective catalyst for aerobic oxidation reactions, particularly in the oxidation of aldehydes. A study demonstrated its efficiency in facilitating these reactions under microwave-assisted conditions, leading to higher yields and reduced reaction times compared to traditional methods .

Electrocatalysis

Recent research has shown that NHNPI can function as a redox mediator in electrocatalytic processes. Specifically, it has been utilized for the oxidation of benzyl alcohol, showcasing its potential in electrochemical applications. The kinetics of this reaction were investigated using rotating disk electrode voltammetry, demonstrating favorable electrocatalytic properties .

Photolithography

NHNPI triflate acts as a photoacid generator (PAG) in photolithographic processes. Upon exposure to UV light, it generates an acid that can be used to create patterned surfaces essential for semiconductor manufacturing. This application highlights its importance in the electronics industry, where precise patterning is crucial for device fabrication .

Chemical Sensors

The compound has also been explored for its sensing capabilities. For instance, NHNPI derivatives have been developed to differentiate between various solvents and detect water in organic solvents. This application is significant for chemical analysis and environmental monitoring, providing a reliable method for solvent recognition .

Case Study 1: Oxidation Catalysis

In a controlled laboratory setting, NHNPI was employed to catalyze the oxidation of various aldehydes under microwave irradiation. The results indicated that the reaction yields were significantly improved (up to 95%) compared to conventional heating methods. The study concluded that NHNPI not only accelerates the reaction but also enhances selectivity towards desired products.

Case Study 2: Electrocatalytic Performance

An investigation into the electrocatalytic properties of NHNPI revealed its effectiveness as a mediator for benzyl alcohol oxidation. The study utilized rotating disk electrode voltammetry to analyze the kinetics and found that NHNPI exhibited a low overpotential and high current density, indicating its potential for practical applications in organic synthesis and fuel cells.

Data Tables

作用机制

The mechanism of action of N-Hydroxynaphthalimide involves the formation of N-oxyl radicals through proton withdrawal by oxygen or proton-coupled electron transfer processes. These radicals are highly reactive and can abstract hydrogen atoms from organic substrates, initiating various oxidation reactions. The compound’s ability to mediate redox reactions makes it a powerful catalyst in both homogeneous and heterogeneous systems .

相似化合物的比较

N-Hydroxyphthalimide: This compound is structurally similar and also acts as a catalyst in oxidation reactions.

N-Hydroxy-1,8-naphthalimide triflate: This derivative is used as a cationic photoinitiator and nonionic photoacid generator, highlighting its versatility in different applications.

Uniqueness: N-Hydroxynaphthalimide’s unique structure, with a naphthalene backbone and a hydroxyl group bonded to nitrogen, provides distinct reactivity patterns compared to other N-hydroxyimide analogs. Its ability to generate N-oxyl radicals efficiently makes it a valuable catalyst in various oxidation processes, setting it apart from similar compounds.

生物活性

N-Hydroxynaphthalimide (NHNI) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the biological activity of NHNI, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its naphthalene ring structure with a hydroxyl group attached to the nitrogen atom. Its chemical formula is . The unique structure of NHNI contributes to its biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of NHNI can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : NHNI has been shown to inhibit histone deacetylases (HDACs), which play a critical role in gene expression and cancer progression. By inhibiting HDACs, NHNI can induce cell cycle arrest and promote apoptosis in cancer cells .

- Anti-angiogenic Properties : Studies indicate that NHNI inhibits tumor neovascularization, which is crucial for tumor growth and metastasis. This effect is associated with reduced levels of proangiogenic factors such as VEGF and HIF-1α .

- DNA Intercalation : Similar to other naphthalimide derivatives, NHNI may intercalate into DNA, disrupting replication and transcription processes, thereby exerting cytotoxic effects on rapidly dividing cells .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of NHNI:

- In Vitro Studies : NHNI has demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia. For instance, it induces G1/S phase cell cycle arrest through the upregulation of p21, leading to decreased cell proliferation .

- In Vivo Studies : In mouse xenograft models, NHNI treatment resulted in reduced tumor growth and increased survival rates compared to control groups. Dynamic MRI showed decreased blood flow in tumors treated with NHNI, indicating its effectiveness in inhibiting tumor vascularization .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| In Vitro Study 1 | MCF-7 (Breast Cancer) | 10.5 | HDAC inhibition, G1/S arrest |

| In Vitro Study 2 | HeLa (Cervical Cancer) | 15.0 | DNA intercalation |

| In Vivo Study | Mouse Xenograft | N/A | Anti-angiogenesis, reduced tumor growth |

Antimicrobial Activity

NHNI also exhibits promising antimicrobial properties:

- Broad-Spectrum Activity : Research indicates that NHNI derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

- Mechanism of Action : The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Table 2: Summary of Antimicrobial Activity

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | MRSA | 0.04 | Bactericidal |

| This compound Derivative 1 | E. coli | 0.01 | Bacteriostatic |

| This compound Derivative 2 | Pseudomonas aeruginosa | 0.007 | Bactericidal |

Case Studies

Several case studies have highlighted the clinical implications of NHNI:

- Breast Cancer Treatment : A study involving patients with advanced breast cancer treated with NHNI derivatives reported significant tumor regression and improved quality of life due to reduced side effects compared to conventional chemotherapy .

- Infection Control : Another case study demonstrated the effectiveness of NHNI in treating infections caused by resistant bacterial strains, showcasing its potential as an alternative therapeutic agent in antibiotic-resistant scenarios .

属性

IUPAC Name |

2-hydroxybenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11)16/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWCUGUUDHJVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064884 | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7797-81-1 | |

| Record name | N-Hydroxynaphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7797-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalhydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007797811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxynaphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZG9AVW5V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。